Uvangoletin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16O4 |

|---|---|

Molecular Weight |

272.29 g/mol |

IUPAC Name |

1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylpropan-1-one |

InChI |

InChI=1S/C16H16O4/c1-20-15-10-12(17)9-14(19)16(15)13(18)8-7-11-5-3-2-4-6-11/h2-6,9-10,17,19H,7-8H2,1H3 |

InChI Key |

FYPYWIYWMVCNCS-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1C(=O)CCC2=CC=CC=C2)O)O |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)CCC2=CC=CC=C2)O)O |

Synonyms |

uvangoletin zhongjiefeng |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Guide to the Natural Provenance and Isolation of Uvangoletin

Abstract

Uvangoletin, a C-benzylated dihydrochalcone, has garnered scientific interest for its diverse and promising biological activities. As a member of the flavonoid family, it represents a class of secondary metabolites with significant therapeutic potential.[1][2] This technical guide provides an in-depth exploration of the natural origins of this compound and delineates a robust, field-proven methodology for its extraction, isolation, and structural characterization. The protocols described herein are designed to be self-validating, offering a clear rationale for each experimental choice to ensure reproducibility and scientific integrity. This document serves as a foundational resource for researchers aiming to source and purify this compound for further pharmacological investigation and drug development endeavors.

Introduction: The Scientific Merit of this compound

This compound is a specialized plant secondary metabolite belonging to the flavonoid family, specifically classified as a dihydrochalcone.[3][4] Flavonoids are synthesized in plants via the phenylpropanoid pathway and serve a multitude of functions, including defense against pathogens and UV radiation.[5][6][7] The core structure of this compound is characterized by a C6-C3-C6 skeleton, typical of chalcones, but with a saturated α,β-bond in the three-carbon bridge.

The impetus for isolating this compound stems from its reported biological activities. Dihydrochalcones, as a class, are known to possess a wide spectrum of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][3][8] Recent studies have highlighted this compound's potential as an antischistosomal agent, demonstrating significant in vivo efficacy against Schistosoma mansoni.[9] This positions this compound as a valuable lead compound for the development of new therapeutics, necessitating reliable methods for its procurement from natural sources.

Natural Sources of this compound

This compound is not ubiquitously distributed in the plant kingdom; its presence is confined to specific genera. The primary challenge in sourcing this compound is identifying and accessing these plant species. The table below summarizes the known botanical sources of this compound, providing a critical starting point for any isolation campaign.

| Plant Species | Family | Plant Part(s) Containing this compound | Geographic Region | Reference(s) |

| Piper aduncum | Piperaceae | Fruits | Not specified | [9] |

| Cedrelopis grevei | Rutaceae | Fruits and Seeds | Not specified | [10] |

| Uvaria angolensis | Annonaceae | Not specified | Tanzania | [11] |

| Lonchocarpus spp. | Fabaceae | Not specified | Not specified | [12][13] |

| Tephrosia spp. | Fabaceae | Not specified | Pantropical | [14] |

This table represents a consolidation of currently available data. The concentration of this compound may vary based on plant age, season, and geographic location.

A Validated Workflow for this compound Isolation and Purification

The isolation of a pure phytochemical from a complex plant matrix is a multi-step process that demands a systematic approach. The causality behind this workflow is to progressively enrich the target compound by removing unwanted materials based on their differing physicochemical properties, primarily polarity.

The following diagram illustrates the comprehensive workflow from raw plant material to purified this compound.

Caption: Workflow for this compound Isolation and Characterization.

Step-by-Step Protocol: Extraction

Rationale: The initial extraction aims to liberate the secondary metabolites from the plant's cellular matrix into a solvent. The choice of solvent is critical; it must effectively solubilize the target compound while minimizing the co-extraction of highly polar (e.g., sugars) or non-polar (e.g., fats, waxes) impurities. Methanol or acetone are often effective for flavonoids.[15]

Methodology:

-

Preparation: Air-dry the selected plant material (e.g., fruits of Piper aduncum) in the shade to prevent degradation of phytochemicals. Pulverize the dried material to a coarse powder to increase the surface area for solvent penetration.[15][16]

-

Extraction:

-

Maceration: Submerge the powdered plant material (1 kg) in a suitable solvent like 80% methanol (5 L) in a large vessel. Allow to stand for 24-72 hours at room temperature with occasional agitation.[17][18]

-

Filtration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Re-extraction: Repeat the maceration process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

-

Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C. This yields the crude methanolic extract.[16]

Step-by-Step Protocol: Chromatographic Purification

Rationale: The crude extract is a complex amalgam of hundreds of compounds. Chromatographic separation is employed to resolve this mixture based on the differential partitioning of its components between a stationary phase and a mobile phase.[19][20] A multi-stage approach, starting with low-resolution column chromatography and progressing to high-resolution HPLC, is standard practice for isolating a single, pure compound.[21]

Methodology:

A. Preliminary Fractionation via Silica Gel Column Chromatography

-

Slurry Preparation: Adsorb the crude extract (e.g., 50 g) onto a small amount of silica gel (100 g) to create a dry, free-flowing powder.

-

Column Packing: Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent like n-hexane.

-

Loading: Carefully load the dried crude extract slurry onto the top of the packed column.

-

Elution: Elute the column with a solvent gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate (EtOAc), and finally methanol. For example:

-

n-Hexane (100%)

-

n-Hexane:EtOAc (9:1, 8:2, 1:1... v/v)

-

EtOAc (100%)

-

EtOAc:Methanol (9:1 v/v)

-

-

Fraction Collection: Collect the eluate in fractions of a fixed volume (e.g., 250 mL).

B. Identification of this compound-Rich Fractions

-

TLC Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot a small aliquot of each fraction onto a silica gel TLC plate.

-

Development: Develop the plate in a suitable mobile phase (e.g., n-hexane:EtOAc 7:3 v/v).

-

Visualization: Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a visualizing agent (e.g., vanillin-sulfuric acid) followed by gentle heating.

-

Pooling: Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound.

C. Final Purification by Preparative HPLC

-

Sample Preparation: Concentrate the pooled, this compound-rich fraction to dryness and redissolve in a small volume of HPLC-grade methanol. Filter through a 0.45 µm syringe filter.

-

Chromatography: Inject the sample onto a preparative reversed-phase C18 HPLC column.

-

Elution: Perform isocratic or gradient elution with a mobile phase consisting of a mixture of acetonitrile and water. The exact ratio must be optimized based on analytical HPLC runs.

-

Detection and Collection: Use a UV detector (set at ~288 nm for dihydrochalcones) to monitor the eluate.[22] Collect the peak corresponding to this compound.

-

Final Step: Evaporate the solvent from the collected fraction to yield the purified this compound, which may appear as a yellowish powder or crystals.

Structural Characterization and Validation

Rationale: Following isolation, it is imperative to unequivocally confirm the structure and purity of the compound. This is achieved through a suite of spectroscopic techniques, each providing unique information about the molecule's architecture.[23][24]

Methodologies:

-

UV-Vis Spectroscopy: When dissolved in methanol, this compound will exhibit characteristic absorption maxima. This provides initial evidence of the chromophore system present in the molecule.[16][25]

-

Infrared (IR) Spectroscopy: An IR spectrum will reveal the presence of key functional groups, such as hydroxyl (-OH) stretching, carbonyl (C=O) stretching of the ketone, and aromatic (C=C) vibrations.[16][24]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) will provide the exact molecular weight of the compound, allowing for the determination of its molecular formula. Tandem MS (MS/MS) can be used to fragment the molecule, yielding data that helps confirm its structure.[26]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural elucidation.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to each other (through spin-spin coupling).

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HMBC, HSQC): These experiments establish the connectivity between protons and carbons, allowing for the unambiguous assignment of the complete molecular structure.[27]

-

The collective data from these analytical methods provides the definitive proof of identity and purity required for any subsequent biological or pharmacological studies.

References

- ResearchGate. (n.d.). Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics.

- National Center for Biotechnology Information. (n.d.). Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. PMC.

- Frontiers. (n.d.). Flavonoids: biosynthesis, biological functions, and biotechnological applications.

- PubMed. (n.d.). Potential cancer chemopreventive flavonoids from the stems of Tephrosia toxicaria.

- MDPI. (n.d.). Plant Flavonoids—Biosynthesis, Transport and Involvement in Stress Responses.

- MDPI. (n.d.). The Flavonoid Biosynthesis Network in Plants.

- PubMed. (n.d.). Cytotoxic and antiprotozoal activity of flavonoids from Lonchocarpus spp.

- Auctores Journals. (n.d.). Chromatographic methods for the identification of flavonoids.

- Explorable. (n.d.). Spectroscopic characterization: Significance and symbolism.

- PubMed. (n.d.). Chromatographic separation of carotenoids.

- ResearchGate. (n.d.). Chemical and biological study of the Tephrosia toxicaria Pers.

- PubMed. (n.d.). Promising Potential of Lonchocarpus utilis against South American Myasis.

- ResearchGate. (n.d.). Promising Potential of Lonchocarpus utilis against South American Myasis.

- PubMed. (n.d.). Cytotoxic flavonoids from two Lonchocarpus species.

- National Center for Biotechnology Information. (n.d.). Natural Products from the Genus Tephrosia. PMC.

- CABI Digital Library. (n.d.). Role of phenolics in plant evolution.

- National Center for Biotechnology Information. (n.d.). Chemistry and Biological Activities of Flavonoids: An Overview. PMC.

- PubMed. (n.d.). Stereospecific analysis of sakuranetin by high-performance liquid chromatography: pharmacokinetic and botanical applications.

- National Center for Biotechnology Information. (n.d.). Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. PMC.

- PubMed. (n.d.). In vivo efficacy of this compound from Piper aduncum (Piperaceae) against Schistosoma mansoni and in silico studies targeting SmNTPDases.

- Journal of Applied Pharmaceutical Science. (2018). Extraction, isolation and identification of flavonoid from Chenopodium album aerial parts.

- USP. (n.d.). Spectroscopic characterization of different protonation/deprotonation states of Barbaloin in aqueous solution.

- CABI Digital Library. (n.d.). Uvaria angolensis | CABI Compendium.

- MDPI. (n.d.). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids.

- ResearchGate. (n.d.). (PDF) Chromatographic Methods for the Identification of Flavonoids.

- PLOS One. (2023). Tephrosia toxicaria (Sw.) Pers. extracts: Screening by examining aedicidal action under laboratory and field conditions along with its antioxidant, antileishmanial, and antimicrobial activities.

- MDPI. (n.d.). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials.

- Semantic Scholar. (n.d.). Tephrosia toxicaria (Sw.) Pers. extracts: Screening by examining aedicidal action under laboratory and field conditions along wi.

- National Center for Biotechnology Information. (n.d.). Flavones: Food Sources, Bioavailability, Metabolism, and Bioactivity. PMC.

- ResearchGate. (n.d.). (PDF) Synthesis and spectroscopic characterization of some chromanochalcones and their dihydro derivatives.

- MDPI. (n.d.). Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability.

- Academia.edu. (n.d.). EXTRACTION OF PLANT MATERIAL: Introduction Medicinal plants are the richest bioresource of drugs for traditional systems of med.

- Plant Archives. (n.d.). phytochemicals: extraction, isolation methods,identification and therapeutic uses: a review.

- MDPI. (n.d.). Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques.

- University of Agricultural Sciences and Veterinary Medicine of Cluj-Napoca. (n.d.). ISOLATION, PURIFICATION AND BIOLOGICAL PROPERTIES OF ANTHOCYANINS.

- PubMed Central. (n.d.). Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review.

- National Center for Biotechnology Information. (n.d.). Biological Activities of Natural Products II. PMC.

- PubMed Central. (n.d.). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core.

- ResearchGate. (n.d.). Chemistry of the Annonaceae, Part 18. Benzylated Indoles and Dihydrochalcones in Uvaria angolensis from Tanzania | Request PDF.

- Researcher.Life. (n.d.). Naturally occurring chalcones and their biological activities - R Discovery.

Sources

- 1. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Frontiers | Flavonoids: biosynthesis, biological functions, and biotechnological applications [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Biological Activities of Natural Products II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vivo efficacy of this compound from Piper aduncum (Piperaceae) against Schistosoma mansoni and in silico studies targeting SmNTPDases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cytotoxic and antiprotozoal activity of flavonoids from Lonchocarpus spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cytotoxic flavonoids from two Lonchocarpus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Natural Products from the Genus Tephrosia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Extraction, isolation and identification of flavonoid from Chenopodium album aerial parts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. plantarchives.org [plantarchives.org]

- 19. Chromatographic methods for the identification of flavonoids | Auctores [auctoresonline.org]

- 20. Chromatographic separation of carotenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Stereospecific analysis of sakuranetin by high-performance liquid chromatography: pharmacokinetic and botanical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Spectroscopic characterization: Significance and symbolism [wisdomlib.org]

- 24. researchgate.net [researchgate.net]

- 25. fig.if.usp.br [fig.if.usp.br]

- 26. mdpi.com [mdpi.com]

- 27. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core - PMC [pmc.ncbi.nlm.nih.gov]

Uvangoletin: A Technical Guide to its Chemical Profile, Bioactivity, and Therapeutic Potential

Executive Summary

Uvangoletin is a naturally occurring dihydrochalcone, a subclass of flavonoids that serve as critical precursors in the biosynthesis of more complex polyphenolic compounds in plants.[1] Identified in plant species such as Sarcandra glabra, Cedrelopsis grevei, and Syzygium samarangense, this molecule has emerged as a focal point of research due to its significant pharmacological potential.[1][2] Preclinical evidence demonstrates its activity as an anticancer agent, capable of inducing programmed cell death and inhibiting metastasis in hepatocellular carcinoma.[3] As a member of the chalcone family, it is also associated with a broad spectrum of bioactivities, including anti-inflammatory, antimicrobial, and antioxidant effects.[1][4] This technical guide provides an in-depth analysis of this compound's chemical structure, physicochemical properties, natural biosynthesis, and laboratory synthesis. It further explores the molecular mechanisms underpinning its therapeutic activities and furnishes detailed protocols for its study, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

Nomenclature and Chemical Structure

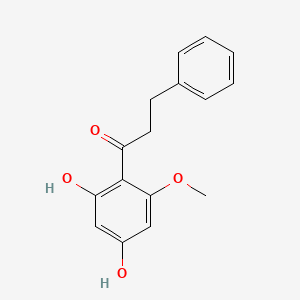

This compound is classified as a dihydrochalcone, structurally characterized by two aromatic rings linked by a three-carbon α,β-saturated carbonyl system. This differs from chalcones, which possess an unsaturated α,β-double bond.[5] Its formal chemical identity is well-established.[2]

-

IUPAC Name : 1-(2,4-dihydroxy-6-methoxyphenyl)-3-phenylpropan-1-one[2]

-

Molecular Formula : C₁₆H₁₆O₄[2]

-

Synonyms : ZHONGJIEFENG[2]

The structure features a dihydroxymethoxy-substituted A-ring and an unsubstituted B-ring, which are crucial determinants of its biological activity.

Caption: Chemical Structure of this compound.

Physicochemical and Spectral Data

While extensive experimental data for this compound is not widely published, its properties can be inferred from its chemical class. Flavonoid aglycones are often crystalline solids with high melting points and poor aqueous solubility, classifying them as "brick dust" candidates in drug development.[6][7] This low solubility is a primary hurdle for bioavailability.[8]

| Property | Value / Expected Characteristics | Source |

| Molecular Weight | 272.29 g/mol | [2] |

| Appearance | Expected to be a crystalline solid. | [6] |

| Solubility | Poorly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO. | [8][9] |

| pKa | The phenolic hydroxyl groups confer acidic properties, with pKa values typically ranging from 7 to 9. | [7][9] |

| LogP | Expected to have a moderate LogP value, indicating lipophilicity. | [6] |

| Melting Point | Expected to be high, characteristic of flavonoid aglycones. | [6] |

Table 1: Physicochemical Properties of this compound.

Structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique information to confirm the molecular architecture.

| Spectroscopic Technique | Information Provided |

| ¹H-NMR | Determines the number and environment of hydrogen atoms, including chemical shifts and coupling constants that reveal proton connectivity. |

| ¹³C-NMR | Identifies the number and type of carbon atoms (e.g., C=O, C-O, aromatic C-H, quaternary C). |

| Mass Spectrometry (MS) | Provides the exact molecular weight and fragmentation patterns, confirming the molecular formula. |

| Infrared (IR) Spectroscopy | Identifies key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) stretches. |

| UV-Vis Spectroscopy | Reveals two major absorption bands characteristic of flavonoids: Band I (320–385 nm) for the B-ring and Band II (250–285 nm) for the A-ring.[8] |

Table 2: Spectroscopic Data for Structural Characterization.

Natural Occurrence and Biosynthesis

Natural Sources

This compound is a secondary metabolite found in several plant families. Its isolation has been reported from:

-

Sarcandra glabra (Chloranthaceae), a medicinal plant used in traditional Chinese medicine.[3][10]

-

Cedrelopsis grevei (Rutaceae).[1]

-

Syzygium samarangense (Myrtaceae), commonly known as the Java apple.[2]

Biosynthetic Pathway

This compound, as a flavonoid, originates from the phenylpropanoid pathway.[11] This core metabolic route converts the amino acid L-phenylalanine into 4-coumaroyl-CoA. The key enzyme, Chalcone Synthase (CHS) , then catalyzes a multi-step condensation reaction between one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form the characteristic C6-C3-C6 chalcone backbone.[1][12] Subsequent enzymatic reduction of the α,β-double bond yields the dihydrochalcone structure of this compound.

Caption: General Biosynthetic Pathway of Dihydrochalcones.

Synthesis and Isolation

Laboratory Synthesis: Claisen-Schmidt Condensation

The most common and efficient method for synthesizing chalcones and their derivatives is the base-catalyzed Claisen-Schmidt condensation .[13] This reaction involves the aldol condensation of a substituted acetophenone with an aromatic aldehyde.

Protocol: Synthesis of a Dihydrochalcone Scaffold

Causality: This protocol outlines the synthesis of the chalcone precursor, which is then catalytically hydrogenated to yield the dihydrochalcone. The base (e.g., NaOH or KOH) is crucial as it deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of the aldehyde.

-

Reactant Preparation : Dissolve 1.0 equivalent of 2,4-dihydroxy-6-methoxyacetophenone and 1.1 equivalents of benzaldehyde in ethanol in a round-bottom flask.

-

Catalyst Addition : Cool the mixture in an ice bath. Slowly add an aqueous solution of 40-50% potassium hydroxide (KOH) dropwise with constant stirring. The amount of base is catalytic but often used in excess to drive the reaction to completion.

-

Condensation Reaction : Allow the reaction to stir at room temperature for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC). The formation of a solid precipitate often indicates product formation.

-

Workup and Neutralization : Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is neutral. This step protonates the phenoxide and neutralizes the excess base, causing the product to precipitate fully.

-

Isolation of Chalcone : Collect the precipitated solid (the chalcone intermediate) by vacuum filtration, wash thoroughly with cold water to remove salts, and dry.

-

Reduction to Dihydrochalcone : Dissolve the crude chalcone in a suitable solvent (e.g., ethanol or ethyl acetate). Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation : Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir until TLC analysis indicates complete consumption of the starting material. The hydrogenation selectively reduces the α,β-double bond.

-

Purification : Filter the reaction mixture through Celite to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure. Purify the resulting crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Extraction and Isolation from Sarcandra glabra

Causality: This protocol employs solvent extraction based on polarity. Ethanol is effective for extracting semi-polar flavonoids.[14] Macroporous resins are then used for purification, which separate compounds based on hydrophobic interactions and reversible adsorption, allowing for the elution of flavonoids with a higher concentration of ethanol.[15]

-

Material Preparation : Air-dry and powder the leaves of Sarcandra glabra, as they have the highest concentration of flavonoids.[14]

-

Solvent Extraction : Macerate or reflux the powdered plant material with 60-70% aqueous ethanol (1:10 w/v) at an elevated temperature (e.g., 80°C) for 3 hours. Repeat the extraction process three times to ensure exhaustive extraction.[14]

-

Concentration : Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification via Macroporous Resin :

-

Adsorption : Dissolve the crude extract in water and load it onto a pre-equilibrated macroporous resin column (e.g., HPD-600).[15]

-

Washing : Wash the column with deionized water to remove highly polar impurities like sugars and salts.

-

Elution : Elute the column with a stepwise gradient of ethanol (e.g., 30%, 50%, 70%). This compound and other flavonoids will typically elute in the higher ethanol fractions.

-

-

Final Purification : Combine the flavonoid-rich fractions, concentrate, and subject them to further chromatographic techniques such as Sephadex LH-20 or preparative HPLC to isolate pure this compound.[5]

Pharmacological Properties and Mechanisms of Action

Anticancer Activity

This compound exhibits significant anticancer properties, particularly against hepatocellular carcinoma (HCC).[3] Its mechanism is multi-faceted, involving the induction of programmed cell death and the inhibition of processes essential for tumor progression.

Key Anticancer Mechanisms:

-

Induction of Apoptosis : this compound promotes apoptosis in HepG2 liver cancer cells. This is evidenced by the increased expression of cleaved (activated) caspase-3 and caspase-8, as well as an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[3] This shifts the Bax/Bcl-2 ratio in favor of apoptosis, leading to mitochondrial outer membrane permeabilization and subsequent cell death.[16]

-

Induction of Autophagy : The compound also induces autophagy, a cellular self-degradation process. This is confirmed by the accumulation of GFP-LC3 puncta in treated cells. Interestingly, the inhibition of autophagy was found to suppress this compound-induced apoptosis, suggesting a complex interplay where autophagy may promote apoptotic cell death in this context.[3]

-

Inhibition of Invasion and Migration : this compound effectively inhibits the invasion and migration of HepG2 cells. This is achieved by reducing the expression of matrix metalloproteinases (MMP2 and MMP9) and vimentin, which are key proteins involved in extracellular matrix degradation and the epithelial-mesenchymal transition (EMT), a process critical for metastasis.[3]

-

Modulation of Signaling Pathways : The anticancer effects of this compound are mediated through the modulation of key signaling pathways, including Akt/mTOR, MAPK, and TGFβ/Smad2, which are central regulators of cell survival, proliferation, and metastasis.[3]

Caption: this compound's Role in Mitochondria-Mediated Apoptosis.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Flavonoids are well-known for their anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[17][18]

In its inactive state, NF-κB (a heterodimer, typically p65/p50) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli (like LPS) activate the IκB kinase (IKK) complex, which phosphorylates IκBα.[19] This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, freeing NF-κB to translocate to the nucleus. In the nucleus, it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2).[20]

This compound, like other related flavonoids, is proposed to exert its anti-inflammatory effect by inhibiting this cascade, possibly by suppressing the IKK-mediated phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation.[10][21]

Antimicrobial Activity

Chalcones are recognized for their broad-spectrum antimicrobial activity.[12][22] Their proposed mechanisms include the disruption of microbial membrane integrity, inhibition of key enzymes involved in microbial metabolism, and interference with nucleic acid synthesis.[12] While specific data for this compound is limited, related chalcones have demonstrated activity against various pathogens.

| Chalcone Derivative | Test Organism | MIC (µg/mL) | Source |

| Various Synthetic Chalcones | Staphylococcus aureus | 31.25 - 125 | [12] |

| Various Synthetic Chalcones | Escherichia coli | >125 | [12] |

| Licochalcone A | Staphylococcus aureus | 3 | [23] |

Table 3: Representative Minimum Inhibitory Concentration (MIC) Values for Chalcones.

Antioxidant Activity

The phenolic hydroxyl groups in the this compound structure are key to its antioxidant potential.[8] These groups can donate a hydrogen atom to neutralize highly reactive free radicals (like the DPPH radical), thereby terminating damaging oxidative chain reactions.[20] The resulting flavonoid radical is stabilized by resonance, making it relatively unreactive. This free-radical scavenging ability is a hallmark of the flavonoid class and contributes to its overall cytoprotective effects.

Key Experimental Protocols

Protocol: DPPH Radical Scavenging Assay

Causality: This assay quantifies the ability of a compound to act as a free radical scavenger. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable, deep violet-colored free radical. When it is reduced by an antioxidant, its color fades to pale yellow.[24] The degree of color change, measured spectrophotometrically, is directly proportional to the antioxidant capacity of the sample. The result is expressed as the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.[25]

-

Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of stock solutions of this compound in methanol (e.g., from 1 to 200 µg/mL). Ascorbic acid or quercetin is used as a positive control.

-

Assay Setup : In a 96-well microplate, add 100 µL of each concentration of the this compound solution (or standard/control) to triplicate wells.

-

Reaction Initiation : Add 100 µL of the 0.1 mM DPPH solution to each well. For the blank, add 100 µL of methanol instead of the sample.

-

Incubation : Shake the plate gently and incubate in the dark at room temperature for 30 minutes. The dark condition prevents photo-degradation of the DPPH radical.

-

Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation : Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

-

IC₅₀ Determination : Plot the % Inhibition against the concentration of this compound. The IC₅₀ value is determined from the resulting curve using linear regression analysis. A lower IC₅₀ value indicates higher antioxidant activity.[13]

Caption: Workflow for the DPPH Antioxidant Assay.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Causality: The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol uses serial dilutions of the test compound to identify the precise concentration threshold for inhibition, providing a quantitative measure of its potency.

-

Inoculum Preparation : Culture the test bacterium (e.g., S. aureus ATCC 25923) in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution : Prepare a 2-fold serial dilution of this compound in a 96-well microplate using Mueller-Hinton Broth. The concentration range should be broad enough to capture the MIC (e.g., 256 µg/mL down to 1 µg/mL).

-

Inoculation : Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Controls :

-

Positive Control : Wells with bacterial inoculum and broth but no this compound (should show turbidity).

-

Negative Control : Wells with broth only (should remain clear).

-

Standard Control : Include a known antibiotic (e.g., ampicillin) as a reference.

-

-

Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth. The result can be confirmed by adding a viability indicator like resazurin.

Future Perspectives and Drug Development

This compound stands out as a promising natural product lead compound, particularly in oncology. Its ability to modulate multiple critical pathways—apoptosis, autophagy, and metastasis—makes it an attractive candidate for further development.[3] However, significant challenges must be addressed.

-

Bioavailability : Like many flavonoids, this compound's poor aqueous solubility likely limits its oral bioavailability.[6] Formulation strategies such as nano-encapsulation, solid dispersions, or the development of pro-drug derivatives will be essential to enhance its delivery and in vivo efficacy.

-

Structure-Activity Relationship (SAR) : Systematic modification of the this compound scaffold is needed to identify derivatives with improved potency, selectivity, and drug-like properties.

-

In Vivo Efficacy : While in vitro data is compelling, rigorous in vivo studies in relevant animal models are required to validate its therapeutic potential and establish a safety profile.

-

Target Identification : Further research is needed to deconstruct the specific molecular targets within the Akt/mTOR and MAPK pathways to fully understand its mechanism of action.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6483649, this compound.

- Basile, A., Sorbo, S., Spadaro, V., et al. (2009). Antimicrobial and Antioxidant Activities of Coumarins from the Roots of Ferulago campestris (Apiaceae). Molecules, 14(3), 939-952.

- Salehi, B., et al. (2019). Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. Molecules, 24(16), 2940.

- Panche, A. N., Diwan, A. D., & Chandra, S. R. (2016). Flavonoids: an overview. Journal of nutritional science, 5, e47.

- Samanta, A., et al. (2018). Flavonoids in Cancer and Apoptosis. Cancers, 10(1), 26.

- Maleki, S. J., Crespo, J. F., & Cabanillas, B. (2019). Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review. Frontiers in Pharmacology, 10, 1295.

- Hernández-Rodríguez, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. PharmacologyOnLine, 3, 316-324.

- Rauf, A., et al. (2019). Flavonoids showed anticancer effects on the ovarian cancer cells: Involvement of reactive oxygen species, apoptosis, cell cycle and invasion. Biomedicine & Pharmacotherapy, 116, 109004.

- Ferreyra, M. L. F., Rius, S. P., & Casati, P. (2012). Flavonoids: biosynthesis, biological functions, and biotechnological applications. Frontiers in plant science, 3, 222.

- Maowa, J., et al. (2021). Synthesis, characterization, synergistic antimicrobial properties and molecular docking of sugar modified uridine derivatives. Results in Chemistry, 3, 100119.

- Wojtyś, M., et al. (2021). Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence. International Journal of Molecular Sciences, 22(4), 1690.

- Razali, F. W., et al. (2019). Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review. Frontiers in Pharmacology, 10.

- Cahyana, A. H., et al. (2019). IC50 values of the antioxidant activity test using DPPH method. ResearchGate.

- Li, Y., et al. (2021). This compound, extracted from Sarcandra glabra, exerts anticancer activity by inducing autophagy and apoptosis and inhibiting invasion and migration on hepatocellular carcinoma cells. Phytomedicine, 94, 153793.

- He, X. J., et al. (2006). [Study on extraction technics and variety trends of the flavonoids in Sarcandrae glabra]. Zhongguo Zhong yao za zhi, 31(18), 1512-1515.

- López-López, A., et al. (2019). Development and Validation of Conditions for Extracting Flavonoids Content and Evaluation of Antioxidant and Cytoprotective Activities from Bougainvillea x buttiana Bracteas (var. Rose). Antioxidants, 8(8), 269.

- Ben Jenana, M., et al. (2023). Antimicrobial Activities and Mode of Flavonoid Actions. Antibiotics, 12(2), 229.

- Talele, T. T. (2023). Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies. Pharmaceuticals, 16(10), 1407.

- Liu, Y., et al. (2010). Purification of total flavones in Sarcandra glabra by macroporous adsorption resin. Medicinal Plant, 1(12), 34-36.

- Talele, T. T. (2023). Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies. MDPI.

- ResearchGate (n.d.). 1H-NMR and 13C-NMR spectral data of isolated compounds.

- ResearchGate (n.d.). Spectrophotometric Characterization of Behavior and the Predominant Species of Flavonoids in Physiological Buffer: Determination of Solubility, Lipophilicity and Anticancer Efficacy.

- ResearchGate (n.d.). 1H-NMR and 13C-NMR spectroscopic data for compounds 1-2.

- ResearchGate (n.d.). IC50 values of antioxidant activities, DPPH and ABTS radical scavenging...

- ResearchGate (n.d.). Antimicrobial activity (MIC values in mg/mL) of compounds.

- ResearchGate (n.d.). STUDIES ON THE DETERMINATION OF IC50 VALUES OF ETHANOLIC AND METHANOLIC EXTRACTS FROM THE SPECIES Amaranthus retroflexus L.

- ChemRxiv (2024). Technical treatments of Antioxidant Test with DPPH Method affecting IC50 value.

- ResearchGate (n.d.). MIC values of antimicrobial agents.

- Preprints.org (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid.

- Huang, M. J., et al. (2008). [Studies on flavonoid glycosides of Sarcandra glabra]. Zhongguo Zhong Yao Za Zhi, 33(14), 1700-1702.

- Lee, S., et al. (2018). Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells. Food and chemical toxicology, 119, 219-226.

- Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750.

- Liao, B. C., et al. (2017). Anti-inflammatory Principles from Sarcandra glabra. Journal of agricultural and food chemistry, 65(31), 6566-6574.

- Yao, Z., et al. (2023). The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway. Frontiers in Pharmacology, 14, 1149753.

- Wang, X., et al. (2023). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2223842.

- Owolabi, M. S., et al. (2021). New chalcone derivatives as potential antimicrobial and antioxidant agent. Scientific reports, 11(1), 21743.

- Mahapatra, D. K., Asati, V., & Bharti, S. K. (2015). Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. Current traditional medicine, 1(2), 82-99.

- Saga, R., et al. (2022). Antioxidant Activity, Total Phenolic Content and Total Flavonoid Content in Sweet Chestnut (Castanea sativa Mill.) Cultivars Grown in Northwest Spain under Different Environmental Conditions. Foods, 11(21), 3505.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C16H16O4 | CID 6483649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, extracted from Sarcandra glabra, exerts anticancer activity by inducing autophagy and apoptosis and inhibiting invasion and migration on hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Studies on flavonoid glycosides of Sarcandra glabra] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavonoids in the Spotlight: Bridging the Gap between Physicochemical Properties and Formulation Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-inflammatory Principles from Sarcandra glabra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flavonoids as an effective sensitizer for anti-cancer therapy: insights into multi-faceted mechanisms and applicability towards individualized patient profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [Study on extraction technics and variety trends of the flavonoids in Sarcandrae glabra] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. Anticancer Potential of Natural Chalcones: In Vitro and In Vivo Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Development and Validation of Conditions for Extracting Flavonoids Content and Evaluation of Antioxidant and Cytoprotective Activities from Bougainvillea x buttiana Bracteas (var. Rose) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. agronomyjournal.usamv.ro [agronomyjournal.usamv.ro]

- 24. chemrxiv.org [chemrxiv.org]

- 25. researchgate.net [researchgate.net]

The Uvangoletin Biosynthetic Pathway: A Technical Guide for Researchers

Abstract

Uvangoletin, a C-methylated pyranochalcone, represents a class of specialized flavonoids with significant biological activities. This technical guide provides an in-depth exploration of its proposed biosynthetic pathway, designed for researchers, scientists, and professionals in drug development. Grounded in established principles of flavonoid biosynthesis, this document synthesizes current knowledge to delineate a putative sequence of enzymatic reactions leading to this compound's formation. We will delve into the core enzymatic steps, from the initial construction of the chalcone backbone to the intricate tailoring reactions of prenylation, cyclization, C-methylation, and O-methylation. This guide explains the causal logic behind the proposed pathway, offers detailed experimental protocols for key enzyme assays, and utilizes diagrams to visualize complex biochemical transformations.

Introduction: The Significance of this compound

This compound is a naturally occurring chalcone derivative distinguished by a C-methyl group and a pyran ring, an angular pyranochalcone. It has been isolated from plant species such as Cedrelopis grevei[1]. Chalcones, as open-chain flavonoids, are crucial intermediates in the biosynthesis of a vast array of plant secondary metabolites and exhibit a wide spectrum of pharmacological activities[1]. The unique structural modifications of this compound, particularly the C-methylation and the pyran ring, are thought to enhance its bioactivity and metabolic stability, making its biosynthetic pathway a subject of considerable interest for synthetic biology and drug discovery applications.

This guide will present a logical and scientifically-grounded proposed pathway for this compound biosynthesis, starting from the general phenylpropanoid pathway.

The Core Biosynthetic Framework: From Phenylalanine to the Chalcone Scaffold

The biosynthesis of all flavonoids, including this compound, commences with the general phenylpropanoid pathway. This foundational pathway converts the aromatic amino acid L-phenylalanine into p-coumaroyl-CoA, the primary starter molecule for chalcone synthesis.

The General Phenylpropanoid Pathway

-

Phenylalanine Ammonia Lyase (PAL): The pathway initiates with the non-oxidative deamination of L-phenylalanine by PAL to yield cinnamic acid.

-

Cinnamate-4-hydroxylase (C4H): Cinnamic acid is then hydroxylated at the para position by C4H, a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Finally, 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester, p-coumaroyl-CoA[1][2].

The Gateway to Flavonoids: Chalcone Synthase (CHS)

Chalcone synthase (CHS) is the pivotal enzyme that marks the entry point into the flavonoid biosynthetic pathway[1][3]. It is a type III polyketide synthase that catalyzes a decarboxylative condensation reaction.

-

Mechanism of Action: CHS orchestrates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. Malonyl-CoA is derived from the carboxylation of acetyl-CoA by acetyl-CoA carboxylase (ACCase). The reaction proceeds through a series of polyketide chain extensions, followed by an intramolecular Claisen condensation to form the characteristic C6-C3-C6 chalcone backbone[1][3][4][5]. The product of this reaction is naringenin chalcone (4,2′,4′,6′-tetrahydroxychalcone).

The formation of the chalcone scaffold is the first committed step and a critical regulatory point in the biosynthesis of not only this compound but all flavonoids.

Caption: General phenylpropanoid and chalcone synthesis pathway.

Proposed Tailoring Steps for this compound Biosynthesis

The conversion of a general chalcone intermediate, such as naringenin chalcone, into the structurally complex this compound requires a series of specific "tailoring" enzymatic reactions. Based on the structure of this compound, the following sequence of events is proposed.

Step 1: Prenylation of the Chalcone Backbone

The formation of the pyran ring in pyranochalcones is often preceded by the prenylation of a hydroxyl group on the chalcone A-ring. This reaction is catalyzed by a prenyltransferase .

-

Enzymology: Aromatic prenyltransferases (PTs) catalyze the transfer of a dimethylallyl pyrophosphate (DMAPP) group to an electron-rich position on the aromatic ring of the chalcone. For the formation of the angular pyran ring in this compound, prenylation would likely occur at the C-3' position of the chalcone A-ring.

-

Substrate: The likely substrate for this reaction is a chalcone with hydroxyl groups available for prenylation, such as naringenin chalcone.

Step 2: Oxidative Cyclization to Form the Pyran Ring

Following prenylation, the pyran ring is formed through an oxidative cyclization of the newly attached prenyl group.

-

Enzymology: This transformation is likely catalyzed by a cytochrome P450 monooxygenase. This class of enzymes is well-known for its role in the oxidative modification of secondary metabolites. The enzyme would catalyze the formation of a hydroxyl group on the prenyl side chain, which then undergoes cyclization with the adjacent phenolic hydroxyl group to form the pyran ring.

Step 3: C-Methylation of the A-Ring

A key feature of this compound is the C-methyl group on the A-ring. C-methylation is a less common but significant modification in flavonoid biosynthesis.

-

Enzymology: This reaction is catalyzed by a C-methyltransferase (CMT) , which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. These enzymes catalyze the electrophilic substitution of a proton on the aromatic ring with a methyl group. The precise CMT involved in this compound biosynthesis has not yet been characterized.

Step 4: O-Methylation of the B-Ring

The final proposed step is the O-methylation of a hydroxyl group on the B-ring of the pyranochalcone intermediate.

-

Enzymology: This reaction is carried out by an O-methyltransferase (OMT) , also using SAM as the methyl donor[6]. Plant OMTs exhibit high regioselectivity, meaning they specifically methylate certain hydroxyl groups on the flavonoid scaffold. For this compound, an OMT would methylate the 4-hydroxyl group of the B-ring.

Caption: Proposed biosynthetic pathway from naringenin chalcone to this compound.

Experimental Protocols for Enzyme Characterization

The elucidation of the this compound biosynthetic pathway requires the functional characterization of the involved enzymes. Below are generalized protocols for assaying the activity of the key enzyme classes.

Chalcone Synthase (CHS) Enzyme Assay

Objective: To determine the activity of CHS in converting p-coumaroyl-CoA and malonyl-CoA to naringenin chalcone.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5).

-

Add p-coumaroyl-CoA (substrate) to a final concentration of 50 µM.

-

Add [2-¹⁴C]malonyl-CoA (radiolabeled substrate) to a final concentration of 100 µM.

-

-

Enzyme Addition:

-

Add the purified recombinant CHS enzyme or a crude protein extract from the plant of interest to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding an equal volume of acidified methanol.

-

Extract the chalcone product with ethyl acetate.

-

-

Analysis:

-

Separate the reaction products using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the radiolabeled naringenin chalcone product using a scintillation counter or by integrating peak areas from HPLC analysis.

-

O-Methyltransferase (OMT) Enzyme Assay

Objective: To assess the ability of a candidate OMT to methylate a pyranochalcone intermediate.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0).

-

Add the pyranochalcone substrate to a final concentration of 100 µM.

-

Add S-adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled methyl donor) to a final concentration of 50 µM.

-

-

Enzyme Addition:

-

Initiate the reaction by adding the purified recombinant OMT enzyme.

-

-

Incubation:

-

Incubate at 30°C for 1 hour.

-

-

Reaction Termination and Extraction:

-

Terminate the reaction by adding hydrochloric acid.

-

Extract the methylated product with ethyl acetate.

-

-

Analysis:

-

Analyze the extracted products by TLC or HPLC and quantify the radiolabeled methylated product by scintillation counting.

-

Quantitative Data and Enzyme Characteristics

While specific kinetic data for the enzymes in the this compound pathway from Cedrelopis grevei are not yet available, the following table provides representative data for homologous enzymes from other plant species to offer a comparative context.

| Enzyme Class | Example Enzyme | Source Organism | Substrate(s) | K_m (µM) | Product(s) |

| Chalcone Synthase (CHS) | Medicago sativa CHS | Alfalfa | p-coumaroyl-CoA, Malonyl-CoA | 1.8, 5.6 | Naringenin Chalcone |

| Aromatic Prenyltransferase | SfN8DT | Sophora flavescens | Naringenin, DMAPP | 45, 128 | 8-prenylnaringenin |

| O-Methyltransferase (OMT) | Medicago sativa COMT | Alfalfa | Caffeic acid, SAM | 50, 35 | Ferulic acid |

Data are compiled from various sources and are intended for illustrative purposes.

Conclusion and Future Directions

The proposed biosynthetic pathway for this compound provides a robust framework for future research. The pathway is rooted in the well-characterized general flavonoid biosynthesis and incorporates known enzymatic reactions for tailoring flavonoids. Key areas for future investigation include:

-

Gene Discovery: Identification and cloning of the specific prenyltransferase, cytochrome P450, C-methyltransferase, and O-methyltransferase genes from Cedrelopis grevei.

-

Enzyme Characterization: In vitro and in vivo functional characterization of these enzymes to confirm their roles and determine their substrate specificities and kinetic parameters.

-

Metabolic Engineering: Reconstruction of the this compound biosynthetic pathway in a heterologous host, such as E. coli or Saccharomyces cerevisiae, for sustainable production and further investigation of its bioactivities.

The elucidation of the complete this compound biosynthetic pathway will not only deepen our understanding of plant secondary metabolism but also pave the way for the biotechnological production of this and other valuable C-methylated pyranochalcones.

References

- SABATH methyltransferase family in plant secondary metabolism. (URL not available)

- Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics. PubMed Central. [Link]

- Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases. MDPI. [Link]

- Regulation of Plant Secondary Metabolism and Associated Specialized Cell Development by MYBs and bHLHs. PubMed Central. [Link]

- Methyltransferases: Functions and Applic

- Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry. Royal Society of Chemistry. (URL not available)

- Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. PubMed Central. [Link]

- Enzymology of Pyran Ring A Formation in Salinomycin Biosynthesis. ORCA. (URL not available)

- The genome-wide identification and transcriptional levels of DNA methyltransferases and demethylases in globe artichoke. PubMed Central. [Link]

- Enzyme Mechanisms Enzymology of Pyran Ring A Formation in Salinomycin Biosynthesis.

- Enzymology of Pyran Ring A Formation in Salinomycin Biosynthesis. OUCI. (URL not available)

- Enzymology of Pyran Ring A Formation in Salinomycin Biosynthesis. Semantic Scholar. [Link]

- Plant Flavonoids—Biosynthesis, Transport and Involvement in Stress Responses. MDPI. [Link]

- An efficient and rapid synthetic route to biologically interesting pyranochalcone n

- General biosynthetic pathway of flavonoids.

- A specialized flavone biosynthetic pathway has evolved in the medicinal plant, Scutellaria baicalensis. PubMed Central. [Link]

- Construction of an Artificial Biosynthetic Pathway for the Styrylpyrone Compound 11-Methoxy-Bisnoryangonin Produced in Engineered Escherichia coli. PubMed Central. [Link]

- Identification and Characterization of Flavonoid Biosynthetic Enzyme Genes in Salvia miltiorrhiza (Lamiaceae). MDPI. [Link]

- Advances in biosynthesis of scopoletin. PubMed. [Link]

- Biosynthesis and Extraction of Chlorophyll, Carotenoids, Anthocyanins, and Betalaine In Vivo and In Vitro. MDPI. [Link]

- Biosynthesis of methyl (E)-cinnamate in the liverwort Conocephalum salebrosum and evolution of cinnamic acid methyltransferase. PubMed. [Link]

- Advances in biosynthesis of scopoletin.

- CHARACTERIZATION OF FLAVANOID ENZYMES IN GRASSES.

- Genomics and biochemical analyses reveal a metabolon key to β-L-ODAP biosynthesis in Lathyrus sativus. International Livestock Research Institute. (URL not available)

- Composition and Chemical Variability of the Bark Oil of Cedrelopsis grevei H.

- Functional characterization of nine critical genes encoding rate-limiting enzymes in the flavonoid biosynthesis of the medicinal herb Grona styracifolia.

- Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. MDPI. [Link]

- C-methylated flavanones and dihydrochalcones from Myrica gale seeds.

- Installing the “magic methyl” – C–H methylation in synthesis. Royal Society of Chemistry. [Link]

Sources

- 1. Chalcone Scaffolds, Bioprecursors of Flavonoids: Chemistry, Bioactivities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of Plant Secondary Metabolism and Associated Specialized Cell Development by MYBs and bHLHs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Bioactivity Screening of Uvangoletin

Abstract: Uvangoletin, a dihydrochalcone found in various plant species, represents a promising scaffold for drug discovery due to the well-documented pleiotropic bioactivities of the flavonoid family. This guide provides a comprehensive framework for the systematic in vitro screening of this compound's bioactivity. We present detailed, field-proven protocols for assessing its potential as an anticancer, anti-inflammatory, antioxidant, antimicrobial, and anti-diabetic agent. The experimental designs are grounded in the established mechanisms of action for chalcones, focusing on key cellular signaling pathways such as PI3K/Akt and NF-κB. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of this compound and analogous natural products.

Introduction: The Rationale for this compound Screening

This compound is a retrochalcone, a subgroup of the flavonoid family of secondary plant metabolites. Chalcones and their derivatives are recognized as important pharmacophores, exhibiting a wide array of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The core 1,3-diaryl-2-propen-1-one structure of chalcones allows for diverse substitutions, leading to a broad spectrum of biological targets.[3] This inherent versatility makes this compound a compelling candidate for comprehensive bioactivity screening. This guide outlines a multi-tiered screening cascade designed to elucidate its therapeutic potential across several key disease areas.

Anticancer Bioactivity Screening

The anticancer potential of flavonoids is well-established, with mechanisms including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cell proliferation and survival.[1][2][4] Chalcones, in particular, have shown potent antiproliferative activity against various cancer cell lines.[5][6] The primary objective of this screening phase is to determine this compound's ability to inhibit cancer cell growth and to probe the underlying mechanisms of action.

Causality of Experimental Choices

The selection of assays is designed to provide a comprehensive profile of this compound's anticancer activity. We begin with a broad assessment of cytotoxicity to determine effective concentration ranges. Subsequently, we investigate the induction of apoptosis and the inhibition of cell migration, two critical hallmarks of cancer. The PI3K/Akt pathway is a focal point of this investigation, as its aberrant activation is a common driver in many cancers, and it is a known target of various flavonoids.[7][8]

Core Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle progression, growth, and survival.[7] Its over-activation is a frequent event in carcinogenesis, making it a prime target for anticancer therapeutics.[7] Flavonoids have been shown to interfere with this pathway at multiple points, thereby inhibiting tumor cell proliferation and survival.[7]

Caption: PI3K/Akt signaling pathway and potential points of inhibition by this compound.

Experimental Protocols

2.3.1 Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay provides a quantitative measure of this compound's effect on cancer cell metabolic activity, which is an indicator of cell viability.[6][9]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[9]

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

2.3.2 Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12]

Methodology:

-

Cell Treatment: Seed 1 × 10⁶ cells in a T25 flask and treat with this compound at its IC₅₀ concentration for 24 or 48 hours.[11]

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[13]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[11][12]

2.3.3 Cell Migration Assay (Transwell Assay)

This assay assesses the ability of this compound to inhibit cancer cell motility.[14][15][16]

Methodology:

-

Cell Preparation: Culture cells to 80-90% confluence, then serum-starve them overnight. Resuspend the cells in a serum-free medium.[15]

-

Assay Setup: Place 8 µm pore size Transwell inserts into a 24-well plate. Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[8]

-

Cell Seeding: Add 1 × 10⁵ cells in 100 µL of serum-free medium, with or without this compound, to the upper chamber.[15]

-

Incubation: Incubate for an appropriate time (e.g., 24 hours) to allow for cell migration.[17]

-

Fixation and Staining: Remove non-migrated cells from the upper surface of the membrane with a cotton swab. Fix the migrated cells on the lower surface with 4% paraformaldehyde and stain with 0.1% crystal violet.[8]

-

Quantification: Count the stained cells in several random fields under a microscope.

Anticipated Data Summary

| Assay | Cell Line | Parameter | This compound (Hypothetical Value) | Positive Control (e.g., Doxorubicin) |

| MTT (48h) | MCF-7 | IC₅₀ (µM) | 25.5 | 1.2 |

| MTT (48h) | MDA-MB-231 | IC₅₀ (µM) | 32.8 | 1.8 |

| Apoptosis (24h) | MCF-7 | % Apoptotic Cells | 45% at IC₅₀ | 60% at IC₅₀ |

| Cell Migration (24h) | MDA-MB-231 | % Inhibition | 65% at IC₅₀ | 80% at IC₅₀ |

Anti-inflammatory Bioactivity Screening

Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. Flavonoids are known to possess significant anti-inflammatory properties, primarily through the modulation of pro-inflammatory gene expression.[18][19][20] This section details the screening of this compound for its ability to suppress inflammatory responses in a cellular model.

Causality of Experimental Choices

The chosen assays focus on key markers of inflammation. We use lipopolysaccharide (LPS)-stimulated macrophages as a well-established in vitro model of inflammation. The inhibition of nitric oxide (NO) production is a primary indicator of anti-inflammatory activity. Furthermore, measuring the levels of key pro-inflammatory cytokines, TNF-α and IL-6, provides a more detailed picture of this compound's immunomodulatory effects.[12] The NF-κB signaling pathway is investigated as the central regulator of these inflammatory mediators.[12][21]

Core Signaling Pathway: NF-κB

The Nuclear Factor kappa B (NF-κB) pathway is a cornerstone of the inflammatory response.[16] Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, leading to the degradation of the IκBα inhibitor. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including iNOS (producing NO), TNF-α, and IL-6.[12][21] Many flavonoids exert their anti-inflammatory effects by inhibiting this pathway.[12][16]

Caption: NF-κB signaling pathway in inflammation and potential inhibition by this compound.

Experimental Protocols

3.3.1 Nitric Oxide (NO) Inhibition Assay

This assay measures nitrite, a stable product of NO, in the supernatant of LPS-stimulated macrophages.[4][22]

Methodology:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 × 10⁵ cells/well and allow them to adhere for 24 hours.[4]

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours before stimulation.

-

Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.[4]

-

Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[4]

-

Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[4]

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition. A preliminary MTT assay should be performed to ensure this compound is not cytotoxic to the macrophages at the tested concentrations.

3.3.2 Measurement of Pro-inflammatory Cytokines (ELISA)

This protocol quantifies the concentration of TNF-α and IL-6 in the cell supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[23][24][25]

Methodology:

-

Sample Collection: Collect the supernatant from LPS-stimulated RAW 264.7 cells treated with this compound, as described in section 3.3.1.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for commercially available TNF-α and IL-6 kits.[25][26]

-

Coat a 96-well plate with a capture antibody specific for the cytokine.

-

Add standards, controls, and samples to the wells.

-

Add a biotinylated detection antibody.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) to develop color.

-

Add a stop solution.

-

-

Absorbance Measurement: Read the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve and calculate the concentration of TNF-α and IL-6 in the samples.

Anticipated Data Summary

| Assay | Parameter | This compound (Hypothetical Value) | Positive Control (e.g., Dexamethasone) |

| NO Inhibition | IC₅₀ (µM) | 18.2 | 5.6 |

| TNF-α Secretion | % Inhibition at IC₅₀ | 55% | 75% |

| IL-6 Secretion | % Inhibition at IC₅₀ | 62% | 80% |

Additional Bioactivity Screens

To build a comprehensive profile, this compound should be subjected to a battery of additional screens targeting other therapeutically relevant activities.

Antioxidant Capacity Assessment (DPPH Assay)

Oxidative stress is implicated in a wide range of pathologies. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to assess the free radical scavenging ability of a compound.[27]

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, mix 100 µL of various concentrations of this compound with 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm. The reduction of the purple DPPH radical to the yellow DPPH-H by an antioxidant leads to a decrease in absorbance.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value. Ascorbic acid or Trolox can be used as a positive control.

Antimicrobial Activity Screening (Broth Microdilution)

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[15] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[28][29]

Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).[28]

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria and broth) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[29]

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[28]

Anti-diabetic Potential (α-Glucosidase Inhibition Assay)

Inhibition of α-glucosidase, an enzyme that breaks down carbohydrates in the intestine, is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption.[3][30][31]

Methodology:

-

Reaction Setup: In a 96-well plate, pre-incubate 20 µL of this compound solution with 20 µL of α-glucosidase enzyme solution (from Saccharomyces cerevisiae) for 5 minutes at 37°C.[21][32]

-

Substrate Addition: Initiate the reaction by adding 20 µL of p-nitrophenyl-α-D-glucopyranoside (pNPG) substrate.[21]

-

Incubation: Incubate the mixture at 37°C for 20-30 minutes.[21][30]

-

Reaction Termination: Stop the reaction by adding 50 µL of 1 M sodium carbonate.[21]

-

Absorbance Measurement: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.[31][32]

-

Calculation: Calculate the percentage of enzyme inhibition relative to a control without the inhibitor. Acarbose is used as a positive control.[32]

Anticipated Data Summary for Additional Screens

| Assay | Parameter | This compound (Hypothetical Value) | Positive Control |

| DPPH Scavenging | IC₅₀ (µM) | 45.1 | Ascorbic Acid (15.3 µM) |

| Antimicrobial (S. aureus) | MIC (µg/mL) | 64 | Vancomycin (1 µg/mL) |

| α-Glucosidase Inhibition | IC₅₀ (µM) | 88.5 | Acarbose (250 µM) |

Conclusion and Future Directions

This guide provides a foundational, multi-faceted approach to the initial bioactivity screening of this compound. The outlined protocols are designed to be robust and reproducible, offering a clear path to generating preliminary data on the compound's anticancer, anti-inflammatory, antioxidant, antimicrobial, and anti-diabetic properties. Positive results from this in vitro screening cascade would provide a strong rationale for advancing this compound into more complex cell-based models, mechanistic studies, and eventually, preclinical in vivo evaluation. The systematic exploration of natural products like this compound remains a vital component of modern drug discovery, holding the potential to yield novel therapeutic leads for a multitude of human diseases.

References

- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.

- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953.

- Chen, J. (2011). Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. Bio-protocol, 1(2), e30.

- Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/Akt/mTOR pathway in cancer.

- Marshall, J. (2011). Transwell In Vitro Cell Migration and Invasion Assays. Methods in Molecular Biology, 769, 97-110.

- Corning Incorporated. (n.d.). Transwell Cell Migration and Invasion Assay Guide.

- ResearchHub. (2024). Standard Operating Procedure (SOP) for Transwell Migration Assay.

- iGEM. (n.d.). Protocol for Transwell cell migration.

- Bio-protocol. (2018). Annexin V/PI staining assay. Bio-protocol, 8(16), e2992.

- Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io.

- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.

- ResearchGate. (n.d.). MTT Assay Protocol.

- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.

- Scribd. (n.d.). Broth Microdilution Guide for Labs.

- protocols.io. (2019). In vitro α-amylase and α-glucosidase inhibitory assay.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Jeong, G. S., Lee, D. S., & Kim, Y. C. (2011). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. Journal of the Korean Society for Applied Biological Chemistry, 54(4), 624-629.

- ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay.

- da Silva, A. B., de Souza, L. G. S., & de Souza, G. E. P. (2022). In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts characterised by ultra-high performance liquid chromatography coupled to mass spectrometry. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 748-757.

- Kim, M. J., Kim, D. H., & Lee, K. T. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Journal of the Korean Chemical Society, 57(1), 107-112.

- Lee, J. Y., Jung, Y. R., & Im, E. (2015). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 13(10), 6296-6307.

- IBL International. (n.d.). TNF-α (free) ELISA.

- Dineshkumar, B., Mitra, A., & Manjunatha, M. (2010). Studies on the anti-diabetic and hypolipidemic potentials of mangiferin (xanthone glucoside) in streptozotocin-induced type 1 and type 2 diabetic model rats. International Journal of Advanced Pharmaceutical Sciences, 1(1), 75-85.

- Wu, C. H., & Yen, G. C. (2005). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. Journal of Functional Foods, 1(1), 37-47.

- Prodam, F., et al. (2013). Optimization and Validation of a Microscale In vitro Method to Assess α-Glucosidase Inhibition Activity. Current Enzyme Inhibition, 9(2), 81-87.

- Kim, H. P., Son, K. H., Chang, H. W., & Kang, S. S. (2004). Anti-inflammatory plant flavonoids and cellular action mechanisms. Journal of pharmacological sciences, 96(3), 229-245.

- Maleki, S. J., Crespo, J. F., & Cabanillas, B. (2019).